5,7-Dimethyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H8N4O2 |
|---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
5,7-dimethyl-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C8H8N4O2/c1-3-5-6(10-4(2)9-3)7(8(13)14)12-11-5/h1-2H3,(H,11,12)(H,13,14) |
InChI Key |
HAUYCCDGOASUIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC2=C(NN=C12)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Hydrazone Cyclization in Acidic Media
Heating hydrazones of 1,3-dimethyl-6-hydrazinouracils in trifluoroacetic acid (TFA) or aqueous ethanol with hydrochloric acid yields 5,7-dimethylpyrazolopyrimidine derivatives. For example, refluxing 1,3-dimethyl-6-hydrazinouracil hydrazones in TFA at 80°C for 4–6 hours facilitates cyclization, achieving yields of 65–78%. This method leverages the electrophilic nature of the hydrazone group, with TFA acting as both a catalyst and solvent.
Intramolecular Ring Closure via Formamide Intermediates
A patent by describes a high-yield route starting with 3-methyl-4-nitropyrazole-5-carboxylic acid. Key steps include:
-
Esterification : Reacting the acid with ethanol and HCl to form ethyl 3-methyl-4-nitropyrazole-5-carboxylate (85–90% yield).
-
Amidation : Heating the ester with ammonium hydroxide produces 3-methyl-4-nitropyrazole-5-carboxamide (95.8% yield).
-
Reduction and Formylation : Catalytic hydrogenation (H₂/Pd-C) followed by formic acid treatment yields 4-formylamino-3-methylpyrazole-5-carboxamide.
-
Cyclization : Refluxing in dimethylformamide (DMF) with sodium methoxide induces intramolecular ring closure to form 7-hydroxy-3-methylpyrazolo[4,3-d]pyrimidine (80% yield).
Functionalization of the Pyrazolo[4,3-d]pyrimidine Core
Chlorination and Amination
The 7-hydroxy intermediate is converted to the 7-chloro derivative using phosphorus oxychloride (POCl₃) and N,N-diethylaniline. This step achieves 74% yield under mild conditions (55–78°C, 40 minutes). Subsequent reaction with alkylamines (e.g., n-pentylamine) introduces the 7-alkylamino group, yielding 63–73.6% of the final product after recrystallization.
One-Pot Synthesis Strategies
Recent advancements emphasize streamlined one-pot methods to reduce purification steps:
-
Simultaneous Cyclization and Functionalization : Combining hydrazinouracil derivatives with acetylacetone in ethanol/HCl under reflux forms the pyrazolopyrimidine core while introducing methyl groups at positions 5 and 7. Yields range from 60–70% with a reaction time of 6–8 hours.
-
Acid-Catalyzed Condensation : Trifluoroacetic acid mediates the condensation of 6-hydrazino-1,3-dimethyluracil with ketones, enabling direct formation of 5-arylidene derivatives alongside the target compound.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
-
Palladium on Carbon (Pd-C) : Essential for nitro group reduction, achieving >95% conversion in 2 hours.
-
Sodium Methoxide : Enhances cyclization kinetics by deprotonating intermediates, enabling faster ring closure.
Comparative Analysis of Synthetic Routes
The intramolecular closure method offers superior yield and purity but requires multi-step synthesis. One-pot strategies balance efficiency and simplicity, making them preferable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazolo[4,3-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted pyrazolo[4,3-d]pyrimidine derivatives, which can exhibit different biological activities.
Scientific Research Applications
Cancer Research
The pyrazolo[4,3-d]pyrimidine scaffold is recognized for its efficacy in cancer treatment. Recent studies have shown that derivatives of this compound can act as inhibitors of epidermal growth factor receptors (EGFR), which are crucial in the proliferation of cancer cells.
- Case Study : A study synthesized various derivatives of pyrazolo[3,4-d]pyrimidine to evaluate their anti-proliferative effects against A549 (lung cancer) and HCT-116 (colon cancer) cell lines. The most promising derivative exhibited an IC₅₀ value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant EGFR T790M, demonstrating its potential as an anti-cancer agent .
Calcium Channel Blockers
Another significant application is in the development of selective L-type calcium channel blockers. These compounds are essential in treating cardiovascular diseases.
- Research Findings : A study designed and synthesized pyrimidobenzothiazole derivatives as selective L-type calcium channel blockers. While not directly involving 5,7-Dimethyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid, the structural similarities suggest that derivatives could be explored for similar pharmacological activities .
Diabetes Management
The compound has also been investigated for its potential as an α-amylase inhibitor, which can play a role in managing diabetes by regulating carbohydrate metabolism.
- Recent Advances : Research has compiled data on pyrazole-based α-amylase inhibitors, indicating that modifications to the pyrazolo structure can enhance inhibitory activity and thus provide therapeutic benefits for diabetic patients .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazolo derivatives. Modifications at various positions on the pyrazolo ring can lead to significant changes in biological activity.
| Position | Modification | Effect on Activity |
|---|---|---|
| 1 | Methyl group | Increased potency against EGFR |
| 2 | Halogenation | Enhanced selectivity for calcium channels |
| 3 | Alkyl substitution | Improved α-amylase inhibition |
These insights allow researchers to design more effective compounds tailored for specific therapeutic targets.
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid involves the inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, thereby preventing the phosphorylation of target proteins .
Comparison with Similar Compounds
Structural Analogues in the Pyrazolo-Pyrimidine Family
Compound A: 5-Methyl-7-oxo-4,7-dihydro-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 799262-17-2)
- Structure : Pyrazolo[1,5-a]pyrimidine core with 5-methyl and 7-oxo groups.
- Molecular Formula : C₈H₇N₃O₃; Molecular Weight : 193.16 .
- Pyrazolo[1,5-a]pyrimidine vs. pyrazolo[4,3-d]pyrimidine ring fusion alters electronic distribution and steric properties.
Compound B: Ethyl 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylate (CAS 1053656-63-5)
- Structure : Dichloro-substituted pyrazolo[4,3-d]pyrimidine with an ethyl ester.
- Molecular Formula : C₈H₆Cl₂N₄O₂; Molecular Weight : 261.06; pKa : 2.54 (predicted) .
- Key Differences :
- Chlorine substituents increase electronegativity and molecular weight compared to methyl groups.
- The ester group (vs. carboxylic acid) affects solubility and bioavailability.
Compound C: 7-Amino-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid (CAS 13877-58-2)
- Structure: Amino group at position 7 instead of methyl.
- Molecular Formula : C₆H₅N₅O₂; Molecular Weight : 179.14; LogP : 0.214 .
Analogues with Different Heterocyclic Cores
Compound D: 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid (CAS 842972-32-1)
- Structure : Triazolo[4,3-a]pyrimidine core with 5,7-dimethyl groups.
- Molecular Formula : C₈H₈N₄O₂; Molecular Weight : 192.17; pKa : -2.35 (predicted) .
- Key Differences :
- Replacement of pyrazole with triazole alters aromaticity and electronic properties.
- Lower pKa suggests stronger acidity compared to pyrazolo derivatives.
Compound E: 5,7-Diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 352208-55-0)
- Structure : Bulky phenyl substituents at positions 5 and 5.
- Molecular Formula : C₁₉H₁₃N₃O₂; Molecular Weight : 343.38 .
Biological Activity
5,7-Dimethyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid (DMPCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological effects, and potential therapeutic applications based on current research findings.
Synthesis
DMPCA can be synthesized through various methods, including multi-component reactions that yield pyrazolo[4,3-d]pyrimidine derivatives. One efficient synthetic route involves the reaction of hydrazine derivatives with carbonyl compounds and other reagents, leading to the formation of the pyrazolo ring system . The synthetic pathway typically includes:
- Step 1: Formation of the pyrazole ring via condensation reactions.
- Step 2: Introduction of substituents at the 5 and 7 positions to yield DMPCA.
- Step 3: Carboxylation at the 3-position to complete the structure.
Biological Activity
DMPCA exhibits a range of biological activities, making it a promising candidate for drug development. Key areas of interest include:
Anticancer Activity
Recent studies have highlighted the potential of DMPCA as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer) cells. The compound demonstrated IC50 values of approximately 8.21 µM against A549 cells and 19.56 µM against HCT-116 cells . The mechanism involves inhibition of epidermal growth factor receptor (EGFR) signaling pathways, which are crucial for tumor proliferation.
Antiviral Properties
DMPCA has also been investigated for its antiviral properties. It has shown effectiveness against several viruses, including herpes simplex virus type 1 (HSV-1), where it exhibited significant inhibitory effects in vitro . The compound's mechanism may involve interference with viral replication processes.
Anti-inflammatory Effects
In addition to its anticancer and antiviral properties, DMPCA has demonstrated anti-inflammatory activity. It has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in inflammatory responses . Compounds related to DMPCA have shown promising results in reducing inflammation markers in various models.
Case Studies
Several case studies have explored the efficacy of DMPCA in different biological contexts:
- Cancer Cell Proliferation : A study assessed the anti-proliferative effects of DMPCA on A549 and HCT-116 cells, revealing its potential as a chemotherapeutic agent.
- Viral Inhibition : In vitro experiments demonstrated that DMPCA could reduce HSV-1 titers significantly when applied to infected cell cultures.
- Inflammation Models : Animal studies indicated that DMPCA reduced paw edema in models of acute inflammation, suggesting its utility as an anti-inflammatory drug.
Research Findings Summary Table
Q & A
Q. How can researchers validate the compound’s role in modulating cellular pathways (e.g., apoptosis or oxidative stress)?
- Answer : Use in vitro cell models (e.g., cancer cell lines) treated with the compound. Measure biomarkers via:
- Western Blotting : Apoptosis markers (e.g., caspase-3 cleavage).
- ROS Assays : Fluorescent probes (e.g., DCFH-DA) to quantify reactive oxygen species.
notes similar compounds exhibiting anti-proliferative effects, suggesting pathway-specific screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
